molecular formula C8H6ClF3 B2638944 3-Chloro-2-methylbenzotrifluoride CAS No. 93242-63-8

3-Chloro-2-methylbenzotrifluoride

Cat. No. B2638944
CAS RN: 93242-63-8
M. Wt: 194.58
InChI Key: FTRZFXRAAPUAQM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzotrifluoride is a chemical compound with the IUPAC name 1-chloro-2-methyl-3-(trifluoromethyl)benzene . It has a molecular weight of 194.58 and is typically stored at ambient temperature . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-methylbenzotrifluoride is 1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-2-methylbenzotrifluoride has a molecular weight of 194.58 . It is a liquid at ambient temperature .

Scientific Research Applications

Organic Synthesis and Fluorination Reactions

A study by Venturini et al. (2012) explored the reactivity of CF3OF with various aromatic substrates, including chloro-benzene, showcasing the potential use of related fluorinated compounds in electrophilic fluorination reactions. This work implies that derivatives like 3-Chloro-2-methylbenzotrifluoride could be used in the selective introduction of fluorine atoms or fluorinated groups into aromatic molecules, which is of great interest for pharmaceutical synthesis and material science due to the unique properties that fluorine imparts to organic compounds (Venturini et al., 2012).

Material Science and Coordination Chemistry

Research conducted by Takahashi et al. (2014) on the crystal structures, CO2 adsorption, and dielectric properties of coordination polymers incorporating fluorinated benzoate ligands demonstrates the utility of fluorinated compounds in the design of materials with specific adsorptive and electrical properties. The study highlights how modifications with fluorinated groups, similar to those in 3-Chloro-2-methylbenzotrifluoride, can influence the physical properties of coordination polymers, potentially leading to new materials for gas storage, separation technologies, or electronic devices (Takahashi et al., 2014).

Catalysis

In the realm of catalysis, the development of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors showcases the role of fluorinated aromatic compounds in the synthesis of biologically active molecules. The structural analysis of these compounds provides insights into how the introduction of fluorinated groups, akin to those in 3-Chloro-2-methylbenzotrifluoride, affects molecular geometry and reactivity, which is crucial for designing effective catalysts in organic synthesis and pharmaceutical applications (Li et al., 2005).

Mechanism of Action

The detailed reaction mechanism of a similar compound, 3-chloro-2-methyl-1-propene (3CMP), with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical . The fate of the so-formed alkyl radical intermediates and intermediate adducts in the favourable pathways is determined by its reaction with other atmospheric oxidants, such as HO2, NO and NO2 radicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P261;P280 . It’s important to handle this compound with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-chloro-2-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRZFXRAAPUAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylbenzotrifluoride

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